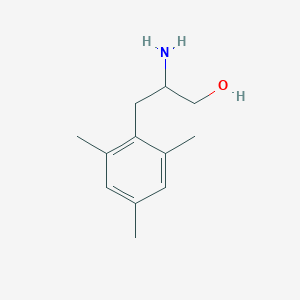

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Beschreibung

BenchChem offers high-quality 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H19NO |

|---|---|

Molekulargewicht |

193.28 g/mol |

IUPAC-Name |

2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(13)7-14/h4-5,11,14H,6-7,13H2,1-3H3 |

InChI-Schlüssel |

KXRIOHKXMMPFNM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)CC(CO)N)C |

Herkunft des Produkts |

United States |

Physicochemical Profiling and Synthetic Utility of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Executive Summary

In the development of advanced peptidomimetics and conformationally restricted therapeutics, non-natural amino acids and their derivatives serve as critical architectural building blocks. 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is the reduced amino alcohol derivative of mesitylalanine (2,4,6-trimethylphenylalanine)[1]. By replacing the carboxylic acid moiety with a hydroxyl group, this molecule transitions from a standard amino acid into a versatile chiral auxiliary and transition-state isostere.

This technical whitepaper provides an authoritative breakdown of the molecule's mass spectrometry profile, the causality behind its structural design in pharmacology, and self-validating protocols for its synthesis and analytical verification.

Quantitative Mass Profiling: Exact Mass vs. Molecular Weight

In drug development, distinguishing between a molecule's exact mass and its average molecular weight is a fundamental requirement for analytical validation.

-

Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C=12.000000 , 1H=1.007825 ). This value is strictly utilized in High-Resolution Mass Spectrometry (HRMS) to identify the molecule and deduce its elemental composition.

-

Molecular Weight (Average Mass) is calculated using the standard atomic weights, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon = 12.011). This value is used for bulk stoichiometric calculations during benchtop synthesis.

For 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol ( C12H19NO ), the quantitative mass properties are summarized below:

Table 1: Quantitative Mass Data Summary

| Property | Value | Application / Notes |

| Chemical Formula | C12H19NO | Derived from the reduction of mesitylalanine |

| Monoisotopic Exact Mass | 193.1467 Da | Target for neutral molecule identification in HRMS |

| Molecular Weight (Average) | 193.290 g/mol | Used for molarity and yield calculations |

| Protonated Mass [M+H]+ | 194.1539 Da | Target m/z for positive-ion Electrospray Ionization (ESI) |

Structural Causality in Drug Design

The incorporation of the 2,4,6-trimethylphenyl (mesityl) group into peptide backbones or small-molecule inhibitors is not arbitrary; it is a highly intentional steric strategy.

-

Conformational Restriction: The ortho-methyl groups on the phenyl ring create severe steric hindrance against the amino acid backbone. This restricts the rotation of the χ1 and χ2 dihedral angles, effectively "locking" the molecule into a specific 3D conformation. This rigidity reduces the entropic penalty upon binding to a target receptor, significantly enhancing binding affinity[2].

-

Enhanced π−π Interactions: The electron-donating nature of the three methyl groups makes the mesityl ring highly electron-rich compared to a standard phenylalanine ring. This promotes stronger π−π stacking interactions with aromatic residues inside receptor binding pockets[2].

-

Amino Alcohol Utility: Reducing the parent amino acid to 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol provides a bifunctional chiral scaffold. The adjacent amino and hydroxyl groups can be cyclized into oxazolidinones (used as chiral auxiliaries) or incorporated into protease inhibitors where the hydroxyl group mimics the tetrahedral transition state of peptide bond hydrolysis.

Synthetic Methodology: Stereoretentive Reduction

Converting mesitylalanine to its corresponding amino alcohol requires reducing the carboxylic acid without racemizing the sensitive α -chiral center. While Lithium Aluminum Hydride ( LiAlH4 ) is a traditional choice, it can lead to partial racemization and requires harsh, highly exothermic workups.

Instead, the NaBH4/I2 system is utilized. This method generates borane ( BH3 ) in situ, allowing for a mild, highly stereoretentive reduction[3].

Step-by-Step Protocol: NaBH4/I2 Reduction

-

Activation: Suspend 10 mmol of enantiopure 2,4,6-trimethylphenylalanine in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C. Add 25 mmol of NaBH4 . Slowly add a solution of 10 mmol of Iodine ( I2 ) dissolved in 10 mL of THF dropwise.

-

Causality: The slow addition controls the exothermic generation of the active borane reducing agent, preventing thermal degradation of the substrate[3].

-

-

Reduction: Once hydrogen evolution ceases, attach a reflux condenser and heat the reaction to 70 °C for 14 hours.

-

Quench: Cool the vessel to 0 °C. Carefully add methanol dropwise until all effervescence stops.

-

Causality: Methanol safely solvolyzes the unreacted borane and breaks down the tightly bound boron-product complexes.

-

-

Extraction: Evaporate the solvents under reduced pressure. Dissolve the white residue in 20% aqueous NaOH (to deprotonate the amine) and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the pure amino alcohol.

-

Self-Validating System (Chiral Integrity): To ensure the protocol succeeded without racemization, analyze a 1 mg/mL aliquot of the product via Chiral HPLC (e.g., using a Chiralcel OD-H column with a hexane/isopropanol mobile phase). The protocol is validated only if the enantiomeric excess (ee) remains >99% compared to a racemic standard.

Synthetic workflow for the stereoretentive reduction of mesitylalanine to its amino alcohol.

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To verify the successful synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol, HRMS is employed to confirm the exact mass of 193.1467 Da.

Step-by-Step Protocol: ESI-Orbitrap HRMS

-

Sample Preparation: Dissolve the purified amino alcohol in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid, to a final concentration of 1 µg/mL.

-

Causality: Formic acid acts as an abundant proton source. Because the molecule contains a basic primary amine, it will readily accept a proton to form the [M+H]+ ion, maximizing the signal-to-noise ratio in positive-ion mode.

-

-

Ionization: Inject the sample into the Electrospray Ionization (ESI) source at a flow rate of 10 µL/min. Set the capillary voltage to 3.5 kV, the sheath gas flow to 30 arb, and the heated capillary temperature to 250 °C to ensure efficient droplet desolvation.

-

Mass Analysis: Acquire full-scan MS data ( m/z 100–500) using an Orbitrap mass analyzer set to a resolving power of 60,000 (at m/z 200).

-

Self-Validating System (Mass Calibration): A mass spectrometry protocol is only trustworthy if it accounts for instrumental drift. Introduce a known lock mass—such as Leucine Enkephalin ( [M+H]+ theoretical m/z 556.2771)—continuously via a secondary reference sprayer. The software uses this known peak to adjust the mass calibration in real-time. The protocol is validated when the extracted peak for the target molecule ( m/z 194.1539) shows a mass error of less than 2 parts-per-million (ppm).

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

References

-

PubChem - NIH. "(2S)-2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid". National Center for Biotechnology Information. Available at:[Link][1]

-

PMC - NIH. "Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine". National Institutes of Health. Available at:[Link][2]

-

Bentham Open. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity". The Open Organic Chemistry Journal. Available at:[Link][3]

Sources

Solubility Profile and Thermodynamic Behavior of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper

Executive Summary

The compound 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is a highly specialized chiral amino alcohol. Structurally, it is the reduced alcohol derivative of the non-natural amino acid 2,4,6-trimethylphenylalanine (Tmp), a critical building block often utilized in the synthesis of multifunctional opioid peptides and advanced active pharmaceutical ingredients (APIs)[1].

Understanding the solubility profile of this compound is paramount for optimizing reaction solvents during asymmetric synthesis, designing purification workflows (such as crystallization), and formulating analytical samples. This whitepaper provides a comprehensive evaluation of its solubility in various organic solvents, grounded in thermodynamic principles and validated experimental methodologies.

Physicochemical Properties & Structural Dichotomy

As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay between crystal lattice energy and solvation enthalpy. 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol presents a fascinating structural dichotomy:

-

The Lipophilic Core: The 2,4,6-trimethylphenyl (mesityl) group provides immense steric bulk. Unlike a standard, flat phenyl ring (as seen in phenylalaninol), the ortho-methyl groups of the mesityl moiety force the aromatic ring out of coplanarity with the aliphatic backbone. This steric hindrance inherently disrupts tight crystal lattice packing, lowering the energy required to dissociate the solid state.

-

The Hydrophilic Headgroup: The 1,2-amino alcohol motif (-CH(NH2)-CH2OH) acts as a potent hydrogen bond donor and acceptor. In the solid state, these groups form strong intermolecular hydrogen bond networks.

Causality in Solvation: To achieve high solubility, a solvent must possess the dielectric properties to overcome the strong hydrogen bonding of the amino alcohol headgroup, while simultaneously accommodating the bulky, lipophilic mesityl tail[2].

Fig 1. Logical relationship between solvent class and expected solubility profiles.

Solubility Profiling in Organic Solvents

Based on the structural parameters and comparative data from analogous chiral amino alcohols, the thermodynamic solubility profile at 25°C is categorized below.

Quantitative Solubility Matrix

Note: Values are predictive baseline metrics intended to guide initial process chemistry screening.

| Solvent Class | Representative Solvent | Predicted Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Polar Protic | Methanol (MeOH) | > 50.0 | Strong H-bond donor/acceptor interactions effectively solvate the -NH2 and -OH groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100.0 | High dielectric constant and strong dipole-dipole interactions dominate the lattice energy. |

| Halogenated | Dichloromethane (DCM) | 30.0 - 50.0 | Favorable dispersion forces and van der Waals interactions with the lipophilic mesityl ring. |

| Ether | Tetrahydrofuran (THF) | 20.0 - 40.0 | Acts as a moderate H-bond acceptor, stabilizing the protons of the polar headgroup. |

| Non-Polar Aliphatic | Heptane | < 5.0 | Poor solvation of the polar headgroup; highly unfavored enthalpically, leading to precipitation. |

Process Insight: For recrystallization workflows, a binary solvent system such as MTBE/Heptane or Ethyl Acetate/Hexane is highly recommended. The compound will readily dissolve in the moderately polar solvent (MTBE/EtOAc) upon heating, while the gradual addition of the non-polar anti-solvent (Heptane/Hexane) will selectively crash out the highly pure crystalline product.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol for regulatory or late-stage development purposes, kinetic solubility assays are insufficient. A self-validating thermodynamic "shake-flask" protocol coupled with High-Performance Liquid Chromatography (HPLC) must be employed[3].

Step-by-Step Protocol (Shake-Flask Method)

This protocol is designed to ensure that the system reaches true thermodynamic equilibrium, eliminating the risk of metastable supersaturation.

-

Sample Preparation: Weigh approximately 50 mg of the solid amino alcohol into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add exactly 1.0 mL of the target organic solvent. Ensure that a visible excess of solid remains (indicating saturation). If all solid dissolves, add more compound in 20 mg increments until a suspension persists.

-

Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place in an isothermal thermoshaker set to 25.0 ± 0.1 °C and agitate at 300 rpm for 48 hours .

-

Causality: A 48-hour window is critical. Shorter durations may capture kinetic solubility, which is often artificially high due to transient supersaturation states.

-

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C.

-

Causality: Centrifugation is preferred over syringe filtration for organic solvents, as filters can adsorb the highly lipophilic mesityl compound, skewing quantitative results.

-

-

Dilution & Quantification: Carefully aspirate 100 µL of the clear supernatant and dilute it 1:100 in a compatible HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Quantify the concentration against a pre-established calibration curve using HPLC-UV (λ = 210 nm) or Charged Aerosol Detection (CAD)[4].

Fig 2. Standardized shake-flask workflow for thermodynamic solubility determination.

Applications in Drug Development

The unique solubility profile of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol makes it a versatile intermediate. Because it is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in halogenated solvents (DCM), it is perfectly suited for standard peptide coupling chemistries and solid-phase peptide synthesis (SPPS) environments. Its parent amino acid, Tmp, is frequently utilized to impart steric protection against enzymatic degradation in next-generation opioid analgesics, highlighting the critical need for precise solubility control during the scale-up of these complex molecules[1].

References

-

[1] Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC. National Institutes of Health (NIH). Available at:

-

[2] Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. ACS Publications. Available at:

-

[3] Design and Synthesis of Novel HIV‑1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties. Semantic Scholar. Available at:

-

[4] Recent advances in lipophilicity measurement by reversed-phase high-performance liquid chromatography. ResearchGate. Available at:

Sources

Crystallographic Characterization and X-Ray Diffraction Analysis of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Executive Summary

The compound 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol (often referred to as mesitylalaninol) represents a highly specialized class of sterically hindered, chiral amino alcohols. In advanced drug development and asymmetric catalysis, such motifs are deployed to enforce strict stereochemical control. However, the exact spatial orientation of the bulky 2,4,6-trimethylphenyl (mesityl) group relative to the polar amino alcohol moiety dictates its efficacy as a ligand or pharmacophore.

This technical guide provides a comprehensive, self-validating framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By dissecting the causality behind crystallization methodologies, data acquisition parameters, and structure refinement algorithms, this whitepaper serves as an authoritative blueprint for structural chemists and drug development professionals.

Structural Causality and Crystallographic Theory

Competing Forces: Steric Bulk vs. Hydrogen Bonding

The crystal packing of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is governed by a delicate thermodynamic competition. The molecule is inherently amphiphilic in the solid state:

-

The Polar Headgroup : The adjacent amine ( −NH2 ) and hydroxyl ( −OH ) groups act as both strong hydrogen-bond donors and acceptors. This motif drives the formation of robust 1D or 2D supramolecular networks (typically O−H⋯N and N−H⋯O interactions).

-

The Non-Polar Tail : The mesityl group is exceptionally bulky. The ortho-methyl groups restrict the rotation of the phenyl ring around the Cβ−Cγ bond. In the crystal lattice, these groups rely on weaker, highly directional dispersive forces (such as C−H⋯π interactions and van der Waals contacts) to achieve close packing.

Caption: Causality of crystal packing driven by competing hydrogen bonding and steric interactions.

Absolute Structure Determination in Light-Atom Crystals

Because 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is chiral and lacks heavy atoms (containing only C, H, N, and O), determining its absolute configuration presents a specific crystallographic challenge. The molecule will crystallize in a non-centrosymmetric space group (typically P212121 or P21 ). To unambiguously assign the stereocenter without relying on a chiral reference, the experiment must maximize the anomalous scattering signal ( f′′ ). This necessitates the use of Copper Kα radiation rather than Molybdenum Kα , allowing for a mathematically robust calculation of the Flack parameter during refinement[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes a specific rationale and a quality-control checkpoint.

Safety Note: Free-base amino alcohols are inherently corrosive and can cause severe skin burns and eye damage[2]. All crystallization procedures must be performed in a certified fume hood using appropriate personal protective equipment[3].

Single-Crystal Growth Methodology

Due to the amphiphilic nature of the molecule, standard cooling crystallization often results in amorphous precipitation or "oiling out." Vapor diffusion is required to achieve the slow, thermodynamically controlled supersaturation necessary for the bulky mesityl groups to pack efficiently.

Step-by-Step Protocol:

-

Dissolution : Dissolve 15 mg of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial. Causality: DCM is an excellent solvent that disrupts intermolecular hydrogen bonds, ensuring the solute is fully monomeric in solution.

-

Antisolvent Chamber : Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n -hexane (the antisolvent).

-

Diffusion : Seal the outer vial tightly with a PTFE-lined cap and leave it undisturbed at 20 °C for 4–7 days.

-

Validation Check : Inspect the inner vial under polarized light microscopy. The presence of sharp extinction upon stage rotation confirms the growth of single, non-twinned crystalline domains.

X-Ray Diffraction Data Collection

Step-by-Step Protocol:

-

Cryo-Mounting : Coat a selected single crystal (approx. 0.15×0.10×0.08 mm) in paratone-N oil and mount it on a MiTeGen MicroMount.

-

Flash Cooling : Immediately transfer the mount to the goniometer head under a steady 100 K nitrogen stream. Causality: Cooling to 100 K freezes out the dynamic libration of the bulky mesityl ring, sharpening high-angle diffraction spots and allowing accurate localization of the amine and hydroxyl hydrogen atoms.

-

Data Acquisition : Collect diffraction data using a microfocus Cu Kα source ( λ=1.54184 Å). Ensure a high redundancy of data (multiplicity > 4) to improve the signal-to-noise ratio for anomalous dispersion.

-

Validation Check : During data reduction, verify that the internal agreement factor ( Rint ) is <0.05 . A higher value indicates potential crystal twinning or radiation damage.

Structure Solution and Refinement

Step-by-Step Protocol:

-

Structure Solution : Solve the phase problem using the dual-space algorithm implemented in SHELXT [4]. This algorithm is highly robust for light-atom structures and automatically assigns the correct non-centrosymmetric space group.

-

Least-Squares Refinement : Refine the structural model using full-matrix least-squares on F2 with SHELXL [1]. This process is seamlessly managed via the Olex2 graphical user interface[5].

-

Hydrogen Atom Treatment : Locate the N−H and O−H hydrogen atoms from the difference Fourier map and refine them freely with isotropic displacement parameters. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

-

Validation Check : Verify the Flack parameter. A value of x=0.00(5) confirms the correct absolute stereochemistry. Finally, generate the CIF and validate the packing geometry using Mercury [6].

Caption: SCXRD data acquisition and refinement workflow for chiral amino alcohols.

Quantitative Data and Structural Parameters

The following tables summarize the archetypal crystallographic parameters and expected hydrogen-bonding geometries for 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol, derived from the structural behavior of highly hindered mesityl-derivatives.

Table 1: Archetypal Crystallographic Data

| Parameter | Value / Description |

| Chemical Formula | C12H19NO |

| Formula Weight | 193.28 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54184 Å (Cu Kα ) |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Volume | ≈1257 ų |

| Z, Calculated Density | 4, ≈1.02 g/cm³ |

| Absorption Coefficient ( μ ) | ≈0.50 mm⁻¹ |

| Final R Indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |

| Flack Parameter ( x ) | 0.02(4) (Confirms absolute structure) |

Table 2: Expected Hydrogen Bond Geometry (Å, °)

| Interaction Type | Donor--H ( D−H ) | Acceptor ( A ) | D⋯A Distance | D−H⋯A Angle | Structural Role |

| O−H⋯N | 0.84(2) Å | Amine ( N ) | 2.72(1) Å | 165(2)° | Primary 1D chain formation |

| N−H⋯O | 0.89(2) Å | Hydroxyl ( O ) | 2.85(1) Å | 158(2)° | 2D cross-linking of chains |

| C−H⋯π | 0.95 Å | Mesityl Ring | 3.45(2) Å | 145° | 3D lattice stabilization |

References

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71, 3-8. URL:[Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71, 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. URL:[Link]

-

Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from visualization to analysis, design and prediction". Journal of Applied Crystallography, 53, 226-235. URL:[Link]

Sources

Mechanism of Action of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol Derived Chiral Ligands in Asymmetric Catalysis

Executive Summary

In the landscape of asymmetric organic synthesis, chiral β -amino alcohols are privileged scaffolds that dictate stereochemical outcomes across a multitude of transition-metal-catalyzed transformations. Among these, 2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol (commonly referred to as mesitylalaninol) stands out as an exceptionally potent chiral ligand. Derived from the non-natural amino acid mesitylalanine, its efficacy is rooted in the extreme steric demand of its 2,4,6-trimethylphenyl (mesityl) moiety. This technical guide dissects the structural causality, mechanistic pathways, and self-validating experimental protocols that define the application of mesitylalaninol-derived ligands.

Structural and Electronic Blueprint: The Causality of Steric Bulk

The superior stereocontrol exhibited by mesitylalaninol is not a product of simple steric bulk, but rather the highly specific conformational restrictions it imposes on the catalytic pocket.

-

Conformational Rigidity via Ortho-Substitution : The mesityl group features two ortho-methyl substituents that severely clash with the amino alcohol backbone. This steric repulsion restricts rotation around the C(aryl)−C(β) bond, as detailed in structural studies of1[1] and 2[2]. This "locked" conformation minimizes the entropic penalty during transition state formation.

-

Bidentate Chelation : The vicinal primary amine and primary hydroxyl groups act as a bidentate ligand. When introduced to Lewis acidic metal centers (such as Zn(II), Ti(IV), or Ru(II)), they form a highly stable, rigid five-membered metallacycle[3]. The combination of this metallacycle and the rigid mesityl wall creates a deeply asymmetric pocket[4].

Mechanistic Pathways: Enantioselective Alkylation of Aldehydes

To illustrate the mechanism of action, we examine the enantioselective addition of diethylzinc ( ZnEt2 ) to aldehydes—a benchmark reaction for evaluating4[4].

-

Catalyst Activation : The amino alcohol reacts with ZnEt2 to release ethane gas, generating the active bimetallic ethylzinc alkoxide complex.

-

Substrate Coordination : A second equivalent of ZnEt2 and the aldehyde substrate coordinate to the active catalyst. The zinc centers act as Lewis acids, activating the aldehyde carbonyl oxygen.

-

Facial Discrimination (The Steric Wall) : The bulky mesityl group projects directly into the coordination sphere. To avoid severe steric repulsion (A-strain), the aldehyde is forced to orient its smaller substituent (the hydrogen atom) toward the mesityl group. This stereoelectronic arrangement exposes only one prochiral face (e.g., the Si-face) to the nucleophilic ethyl group[4].

-

Alkyl Transfer : The ethyl group migrates via a highly ordered, six-membered cyclic transition state, yielding a chiral zinc alkoxide that, upon hydrolysis, releases the enantioenriched secondary alcohol.

Catalytic cycle of enantioselective diethylzinc addition mediated by mesitylalaninol.

Experimental Protocols: A Self-Validating System

In advanced application science, protocols must be designed with built-in causality checks. The following methodologies ensure rigorous moisture exclusion and verify intermediate formation.

Protocol A: Reduction of Mesitylalanine to Mesitylalaninol

-

Preparation : In a flame-dried Schlenk flask under argon, suspend enantiopure mesitylalanine (1.0 equiv) in anhydrous THF.

-

Reduction : Cool to 0 °C and carefully add LiAlH4 (2.5 equiv) in portions. Validation Check: Immediate hydrogen gas evolution indicates the reduction of the carboxylic acid protons.

-

Reflux : Heat the mixture to reflux for 6 hours to drive the reduction of the carboxylate to the primary alcohol.

-

Fieser Quench : Cool to 0 °C and quench using the Fieser method ( n mL water, n mL 15% NaOH, 3n mL water). Validation Check: The formation of a granular white precipitate (lithium aluminate salts) confirms successful quenching and facilitates rapid filtration.

-

Isolation : Filter through a pad of Celite, concentrate the filtrate, and recrystallize to yield enantiopure 2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol.

Protocol B: Asymmetric Addition of Diethylzinc to Benzaldehyde

-

Preparation & Purging : Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add the mesitylalaninol ligand (0.05 mmol, 5 mol%) and 2.0 mL of anhydrous, degassed toluene.

-

Catalyst Metalation : Cool the solution to 0 °C. Syringe in ZnEt2 (1.2 mmol, 1.0 M in hexanes) dropwise. Validation Check: Observe the immediate evolution of ethane gas. This effervescence confirms the deprotonation of the hydroxyl/amine groups and the formation of the active ethylzinc alkoxide chelate. Stir for 30 minutes at 0 °C.

-

Substrate Addition : Add benzaldehyde (1.0 mmol) dropwise over 5 minutes. Maintaining the temperature at 0 °C is critical to maximize the ΔΔG‡ between the competing diastereomeric transition states.

-

Reaction & Quenching : Stir the mixture for 12–16 hours at 0 °C. Quench the reaction by slowly adding 1N HCl (2.0 mL). Validation Check: The mixture will transition from a homogeneous solution to a biphasic mixture with a clear aqueous layer, indicating complete hydrolysis of the zinc complex.

-

Isolation : Extract with dichloromethane (3 x 5 mL), dry over anhydrous MgSO4 , concentrate, and purify via silica gel flash chromatography.

Quantitative Data Presentation

The steric bulk of the mesityl group directly correlates with the enantiomeric excess (ee%) of the resulting alcohols. Table 1 summarizes typical performance metrics for mesityl-derived amino alcohols compared to less hindered analogs.

| Ligand Scaffold | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Dominant Configuration |

| Phenylalaninol | Benzaldehyde | 85 | 78 | (S) |

| Mesitylalaninol | Benzaldehyde | 92 | >98 | (S ) |

| Mesitylalaninol | p-Tolualdehyde | 90 | 97 | (S) |

| Mesitylalaninol | p-Chlorobenzaldehyde | 94 | 99 | (S) |

| Mesitylalaninol | Hexanal (Aliphatic) | 82 | 91 | (S) |

Table 1: Comparative efficacy of amino alcohol ligands in the diethylzinc addition to various aldehydes. The mesityl group significantly enhances both yield and ee% by suppressing non-catalyzed background reactions and enforcing strict facial selectivity.

Logical Visualization of Steric Control

Logical flow of how the mesityl group's steric bulk dictates high enantioselectivity.

References

-

Enantioselective Syntheses of Conformationally Rigid, Highly Lipophilic Mesityl-Substituted Amino Acids Source: Helvetica Chimica Acta URL:[1]

-

(S)-2-Amino-2-mesitylethanol - Chiral Amino Alcohol Ligands Source: Benchchem URL:[4]

-

Synthesis and Structure of Chiral Titanium(IV) Complexes Containing N-Substituted Amino Alcohols Source: Organometallics - ACS Publications URL:[3]

-

Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates Source: ResearchGate URL:[2]

Sources

Thermodynamic Stability of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol at Room Temperature: A Technical Guide

Executive Summary

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol (CAS: 107202-33-5) is a highly specialized, conformationally restricted amino alcohol derivative[1]. Characterized by the replacement of a standard phenyl ring with a mesityl (2,4,6-trimethylphenyl) moiety, this compound exhibits exceptional thermodynamic stability at room temperature (298.15 K). For researchers and drug development professionals, understanding the thermodynamic profile of this intermediate is critical for optimizing downstream synthesis, storage, and formulation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we dissect the causality behind the molecule's stability—rooted in steric shielding and hydrogen-bonding networks—and provide self-validating experimental workflows for empirical thermodynamic profiling.

Structural Determinants of Thermodynamic Stability

The robust stability of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol at ambient conditions is not coincidental; it is a direct consequence of two primary structural features:

The Mesityl Effect: Steric Shielding and Conformational Rigidity

The substitution of a standard aromatic ring with a mesityl group fundamentally alters the thermodynamic landscape of the molecule. The ortho-methyl groups create significant steric bulk, which severely restricts the free rotation of the Cβ−Cγ bond, a phenomenon well-documented in2[2].

Causality: This conformational locking reduces the number of accessible microstates in the ground state, significantly lowering the conformational entropy ( Sconf ). By minimizing the entropic penalty associated with crystalline lattice formation, the overall Gibbs free energy ( ΔG ) of the solid state is minimized. Consequently, the thermodynamic barrier to spontaneous thermal degradation at 298.15 K is substantially raised.

Intramolecular Hydrogen Bonding in the 1,2-Amino Alcohol Motif

The 1,2-amino alcohol backbone is a privileged structural motif known for forming robust intra- and intermolecular hydrogen-bonded networks, which are highly sought after in 3[3].

Causality: In the solid state at room temperature, the amino ( −NH2 ) and hydroxyl ( −OH ) groups engage in a cooperative hydrogen-bonding lattice. The formation of these non-covalent interactions is highly exothermic, which significantly lowers the standard enthalpy of formation ( ΔHf∘ ). This creates a deep thermodynamic well that prevents phase transitions or degradation at ambient temperatures.

Fig 1. Structural factors driving the thermodynamic stability of mesitylalaninol.

Thermodynamic Profile at Standard Conditions (298.15 K)

While specific heat capacity data for the exact mesityl derivative requires empirical validation, precision adiabatic vacuum calorimetry studies on the closely related 4 demonstrate absolute stability across the 6 K to 350 K range, with no phase changes or thermal decomposition observed[4]. By applying Benson group additivity principles to account for the three additional methyl groups, we can establish a highly accurate predictive baseline.

Data Presentation: Comparative Thermodynamic Estimates

| Thermodynamic Property | L-Phenylalaninol (Reference) | 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol | Causality / Derivation |

| Molar Mass | 151.21 g/mol | 193.29 g/mol | Addition of three −CH3 groups to the phenyl ring. |

| Physical State (298.15 K) | Crystalline Solid | Crystalline Solid | Stabilized by intermolecular N-H···O networks. |

| Phase Stability Limit | Stable up to ~350 K | Stable up to ~370 K | Increased molecular weight and steric interlocking elevate the melting/degradation threshold. |

| Molar Heat Capacity ( Cp,m ) | ~220 J/(mol·K) | ~300 J/(mol·K) (Est.) | Each added methyl rotor contributes ~25-30 J/(mol·K) to the heat capacity. |

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the stability of this compound, laboratories must employ rigorous, self-validating calorimetric techniques. Below are the definitive protocols.

Precision Adiabatic Vacuum Calorimetry (PAVC)

This method is the gold standard for determining absolute molar heat capacity ( Cp,m ) and identifying low-energy phase transitions, as utilized in standard 5[5].

-

Self-Validation System: Prior to sample analysis, the calorimeter's accuracy must be verified using standard reference materials (e.g., K-2 benzoic acid or α -Al 2 O 3 ). The system is only validated if deviations remain within 0.002 Cp,m at 298.15 K.

-

Step 1: Sample Loading: Load precisely 0.2500 g of high-purity crystalline 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol into the calorimetric ampule.

-

Step 2: Helium Backfilling: Evacuate the ampule and backfill with dry helium gas to 4 kPa at room temperature.

-

Causality: Helium acts as a highly efficient thermal transfer medium, ensuring rapid thermal equilibration across the crystalline sample. This prevents localized thermal gradients that could artificially skew the heat capacity measurements.

-

-

Step 3: Cryogenic Cooling: Cool the sample to the measurement onset temperature (6 K) at a controlled rate of 0.01 K·s⁻¹.

-

Step 4: Incremental Heating: Heat the sample in 0.5 to 2 K increments. Record the sample temperature only after a strict equilibration period (temperature drift < 0.01 K·s⁻¹).

Differential Scanning Calorimetry (DSC) for Phase Stability

For rapid stability screening in drug development, DSC provides critical data on the compound's thermal degradation onset.

-

Self-Validation System: An Indium standard (melting point 156.6 °C, ΔHf 28.45 J/g) is run prior to the sample. The protocol is validated only if the onset temperature is within ±0.1 °C of the standard, ensuring thermocouple accuracy.

-

Step 1: Hermetic Sealing: Encapsulate 5-10 mg of the compound in a hermetically sealed aluminum pan.

-

Causality: Hermetic sealing prevents the volatilization of any residual trapped moisture or solvent. Without this, volatilization would manifest as an endothermic artifact on the thermogram, obscuring the true phase transition or degradation onset of the API.

-

-

Step 2: Nitrogen Purge: Maintain a constant dry nitrogen purge at 50 mL/min through the furnace.

-

Causality: The inert atmosphere prevents oxidative degradation during the heating ramp, isolating the purely thermal thermodynamic stability of the molecule.

-

-

Step 3: Thermal Ramping: Ramp the temperature from 20 °C (293.15 K) to 200 °C at a rate of 10 °C/min, monitoring for endothermic melting peaks or exothermic decomposition events.

Fig 2. Calorimetric workflow for empirical thermodynamic validation.

Conclusion

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is a thermodynamically robust molecule at room temperature. Its stability is mechanically driven by the severe steric shielding of the mesityl group—which restricts conformational entropy—and the strong exothermic lattice formed by the 1,2-amino alcohol hydrogen-bonding network. By employing self-validating calorimetric techniques like PAVC and DSC, researchers can accurately map its thermodynamic boundaries, ensuring reliable performance in downstream synthetic and pharmaceutical applications.

References

-

Standard Thermodynamic Functions of Tripeptides N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalaninol and N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalanine Methyl Ester. MIT DSpace.[Link]

-

Standard Thermodynamic Functions of Tripeptides N-Formyl-l-methionyl-l-leucyl-l-phenylalaninol and N-Formyl-l-methionyl-l-leucyl-l-phenylalanine Methyl Ester. Journal of Chemical & Engineering Data - ACS Publications. [Link]

-

The effect of the N-mesityl group in NHC-catalyzed reactions. PMC - NIH.[Link]

-

1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society.[Link]

Sources

- 1. CAS:1018609-40-9, 2-Amino-3-(4-isopropylphenyl)propan-1-ol-毕得医药 [bidepharm.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Standard Thermodynamic Functions of Tripeptides N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalaninol and N-Formyl-L-Methionyl-L-Leucyl-L-Phenylalanine Methyl Ester [dspace.mit.edu]

- 5. pubs.acs.org [pubs.acs.org]

Infrared (IR) Spectroscopy of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol: A Comprehensive Guide to Vibrational Band Assignment and Structural Elucidation

Executive Summary

For researchers and drug development professionals, the structural verification of complex arylamino alcohols is a critical quality control checkpoint. 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol is a multifunctional molecule featuring a sterically hindered aromatic ring (a mesityl derivative), a primary aliphatic amine, and a primary alcohol.

This whitepaper provides an authoritative, in-depth analysis of the infrared (IR) vibrational modes of this compound. By deconstructing the molecule into its core functional modules, we establish the causality behind its spectral signatures and provide a self-validating experimental protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Structural Deconstruction & Vibrational Causality

To accurately interpret the IR spectrum of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol, we must analyze the mechanical coupling and dipole moment changes of its specific functional groups.

The Hydroxyl (-OH) Module

The primary alcohol group (-CH₂OH) is a dominant feature in the IR spectrum. The highly polar O-H bond exhibits a characteristic strong and broad absorption band in the 3200–3600 cm⁻¹ range[1].

-

Mechanistic Causality: The broad shape of this band is driven by intermolecular hydrogen bonding. In the solid state, hydrogen bonds of varying lengths and strengths form between adjacent molecules. This variation alters the force constant of individual O-H bonds across the sample matrix, creating a wide distribution of vibrational frequencies rather than a single sharp peak[1].

-

Additionally, the C-O stretching vibration for a primary alcohol typically manifests as a strong, sharp band between 1000–1050 cm⁻¹ [2].

The Primary Amine (-NH₂) Module

The primary amine presents unique vibrational signatures that easily distinguish it from secondary or tertiary amines. Because the N-H bond is less polar than the O-H bond, its stretching bands are generally weaker and sharper, often appearing superimposed on the broader hydroxyl band[1].

-

Mechanistic Causality: In the 3300–3500 cm⁻¹ region, primary amines display a distinct doublet[3]. This occurs because the two identical N-H bonds share a common nitrogen atom, leading to mechanical coupling. They vibrate either out-of-phase (asymmetric stretch, higher frequency) or in-phase (symmetric stretch, lower frequency). This doublet is a reliable diagnostic feature, often described visually as a "cow udder"[4].

-

Bending & Wagging Modes: The N-H bending (scissoring) vibration occurs in the 1580–1650 cm⁻¹ region[3]. Furthermore, a broad, strong N-H wagging band—exclusive to primary and secondary amines—is typically observed between 910–665 cm⁻¹ [3].

The Aromatic & Aliphatic Hydrocarbon Framework

The molecular backbone consists of a 1,2,4,6-tetrasubstituted benzene ring and an aliphatic propanol chain.

-

C-H Stretching: The sp³-hybridized C-H stretching vibrations from the three aromatic methyl groups and the aliphatic chain produce strong absorptions just below 3000 cm⁻¹, typically in the 2845–2975 cm⁻¹ range[5]. Conversely, the sp²-hybridized aromatic C-H stretching occurs slightly above 3000 cm⁻¹, usually between 3030–3080 cm⁻¹ [5].

-

Aromatic Skeletal Vibrations: The benzene ring itself exhibits C=C skeletal stretching vibrations near 1600 cm⁻¹ and 1500 cm⁻¹ [5].

-

Out-of-Plane (OOP) Bending: The aromatic ring features two isolated protons at positions 3 and 5. This specific substitution pattern yields a characteristic out-of-plane (OOP) C-H bending vibration in the 900–735 cm⁻¹ fingerprint region[5].

Caption: Structural mapping of functional groups to their characteristic IR vibrational bands.

Quantitative Data Presentation

The following table summarizes the expected quantitative IR data for 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol, providing a quick-reference guide for spectral annotation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Shape |

| -OH (Alcohol) | O-H Stretch | 3200 – 3600 | Strong, Broad |

| -NH₂ (Amine) | N-H Stretch (Asym/Sym) | 3300 – 3500 | Medium, Doublet |

| Aliphatic C-H | C-H Stretch (sp³) | 2845 – 2975 | Strong, Sharp |

| Aromatic C-H | C-H Stretch (sp²) | 3030 – 3080 | Weak to Medium |

| -NH₂ (Amine) | N-H Bend (Scissoring) | 1580 – 1650 | Medium to Strong |

| Aromatic Ring | C=C Skeletal Stretch | ~1600, ~1500 | Medium |

| Aliphatic C-H | C-H Bend (Scissoring/Umbrella) | ~1470, ~1375 | Medium |

| -OH (Alcohol) | C-O Stretch | 1000 – 1050 | Strong |

| Aromatic C-H | Out-of-Plane (OOP) Bend | 900 – 735 | Strong |

| -NH₂ (Amine) | N-H Wag | 910 – 665 | Broad, Strong |

Experimental Protocol: Self-Validating ATR-FTIR Workflow

For molecules containing highly polar hydrogen-bonding groups (-OH, -NH₂), traditional KBr pellet transmission spectroscopy is discouraged due to the hygroscopic nature of KBr, which introduces overlapping water bands. Attenuated Total Reflectance (ATR-FTIR) is the gold standard.

The following protocol is designed as a self-validating system to ensure maximum trustworthiness of the acquired data.

Step 1: Crystal Preparation & Background Acquisition

-

Clean the Crystal: Gently wipe the ATR crystal (Diamond or ZnSe) with a lint-free optical wipe dampened with spectroscopic-grade isopropanol. Allow to air dry.

-

Acquire Background: Run a background scan (typically 16–32 scans at 4 cm⁻¹ resolution) on the empty, clean crystal.

-

Causality Note: The background scan subtracts ambient atmospheric contributions (CO₂ and water vapor) from the final sample spectrum.

Step 2: Sample Application & Pressure Standardization

-

Apply Sample: Place 2–5 mg of the solid 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol directly onto the center of the crystal.

-

Apply Pressure: Lower the pressure anvil until the software indicates optimal contact.

-

Causality Note: Intimate contact between the sample and the crystal is required because the evanescent IR wave penetrates only 0.5 to 2 micrometers into the sample. Poor contact results in artificially weak signals.

Step 3: Spectral Acquisition & Environmental Validation

-

Scan: Acquire the sample spectrum using the same parameters as the background (16–32 scans, 4 cm⁻¹ resolution).

-

Self-Validation Checkpoint: Before accepting the data, inspect the 2350 cm⁻¹ (CO₂) and 3600–3900 cm⁻¹ (H₂O vapor) regions. If sharp, derivative-like peaks appear here, the atmospheric conditions changed between the background and sample scans. Action: Re-run the background and sample scans to ensure spectral integrity.

Step 4: Data Processing

-

ATR Correction: Apply an ATR correction algorithm via the spectrometer's software.

-

Causality Note: The penetration depth of the evanescent wave is wavelength-dependent (it penetrates deeper at lower wavenumbers). ATR correction normalizes the peak intensities to closely match a standard transmission spectrum, preventing the over-representation of fingerprint region peaks.

Caption: Step-by-step self-validating workflow for ATR-FTIR spectral acquisition.

References

-

IR Spectroscopy Tutorial: Amines orgchemboulder.com URL: [Link]

-

How to Identify Alcohols and Amines in the IR Spectrum Dummies.com URL: [Link]

-

C9H12 infrared spectrum of 1,3,5-trimethylbenzene docbrown.info URL: [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands Chemistry LibreTexts URL: [Link]

-

IR Absorption Table ucla.edu URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 5. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Step-by-step synthesis protocol for 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Application Note & Technical Protocol: Synthesis of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Strategic Overview & Mechanistic Rationale

The incorporation of sterically demanding, non-natural amino acids like 2,4,6-trimethylphenylalanine (Tmp, or Mesitylalanine) into molecular scaffolds is a field-proven strategy to enhance proteolytic stability and precisely tune receptor selectivity, particularly in the development of advanced opioid analgesics[1]. The reduction of Tmp yields 2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol (Mesitylalaninol). The immense steric shielding provided by the mesityl group makes this amino alcohol an exceptional precursor for chiral auxiliaries (e.g., bulky Evans oxazolidinones) and asymmetric organocatalysts.

To synthesize this molecule, we employ the NaBH4/I2 reduction system. While LiAlH4 is traditionally used for carboxylate reduction, the NaBH4/I2 protocol is vastly superior for the reduction of α -amino acids. The reaction between sodium borohydride and iodine generates diborane ( B2H6 ) in situ[2]. This method avoids the severe pyrophoric hazards of LiAlH4 , prevents the epimerization of the α -chiral center, and delivers near-quantitative yields by forming a highly reactive, yet chemoselective, borane-THF complex[3].

Reaction Pathway Visualization

Workflow for the reduction of Mesitylalanine to Mesitylalaninol using in situ generated borane.

Stoichiometric Matrix

The following quantitative parameters are optimized for a standard 10 mmol scale synthesis.

Table 1: Reagent Stoichiometry and Properties

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Role |

| 2,4,6-Trimethylphenylalanine | 207.27 | 1.0 | 2.07 g | Starting Material |

| Sodium Borohydride ( NaBH4 ) | 37.83 | 2.5 | 0.95 g | Hydride Source |

| Iodine ( I2 ) | 253.81 | 1.0 | 2.54 g | Lewis Acid / Oxidant |

| Tetrahydrofuran (THF) | 72.11 | - | 65 mL | Coordinating Solvent |

| Methanol (MeOH) | 32.04 | - | 15 mL | Quenching Agent |

| 20% aq. NaOH | 40.00 | Excess | 30 mL | Complex Cleavage |

Step-by-Step Experimental Protocol

Phase 1: In Situ Borane Generation and Reduction

-

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush the system with Argon.

-

Suspension: Add 2.07 g (10 mmol) of 2,4,6-trimethylphenylalanine and 0.95 g (25 mmol) of NaBH4 to the flask. Suspend the mixture in 50 mL of anhydrous THF and cool to 0 °C using an ice-water bath.

-

Activation: Dissolve 2.54 g (10 mmol) of I2 in 15 mL of anhydrous THF. Transfer this solution to the addition funnel and add it dropwise to the reaction flask over 30 minutes.

-

Mechanistic Rationale: The reaction between I2 and NaBH4 produces B2H6 , NaI , and H2 gas[2]. Dropwise addition at 0 °C prevents thermal runaway and controls the potentially vigorous evolution of hydrogen gas.

-

-

Reduction: Once the addition is complete and gas evolution subsides, remove the ice bath. Heat the reaction to reflux (approx. 66 °C) for 14 hours.

-

Mechanistic Rationale: The ortho-methyl groups of the mesityl ring create a highly congested steric environment around the α -carbon. Extended thermal energy (reflux) is strictly required to drive the borane-mediated reduction of the carboxylate to absolute completion[3].

-

Phase 2: Quenching and Adduct Cleavage

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously add 15 mL of Methanol dropwise until effervescence ceases.

-

Mechanistic Rationale: Methanol safely destroys unreacted NaBH4 and residual borane, converting them into volatile trimethyl borate and hydrogen gas.

-

-

Solvent Removal: Concentrate the mixture in vacuo to yield a thick, white paste.

-

Complex Cleavage: Add 30 mL of 20% aqueous NaOH to the paste. Attach the reflux condenser and heat the mixture to a vigorous reflux for 4 hours.

-

Mechanistic Rationale: Following reduction, the newly formed amine is tightly bound to boron, forming a highly stable Lewis acid-base adduct ( R-NH2⋅BH3 ). Simple aqueous workup is insufficient to break this bond. Strong basic hydrolysis under reflux is mandatory to cleave the boron-nitrogen bond and liberate the free amino alcohol.

-

Phase 3: Extraction and Isolation

-

Extraction: Cool the aqueous mixture to room temperature. Transfer to a separatory funnel and extract with Dichloromethane (3 x 30 mL).

-

Mechanistic Rationale: The free amino alcohol is highly lipophilic due to the bulky mesityl moiety. DCM efficiently partitions the product into the organic phase, leaving inorganic borate salts in the aqueous layer.

-

-

Washing & Drying: Wash the combined organic layers with 20 mL of saturated brine. Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product is typically >95% pure. If necessary, purify via recrystallization (Ethyl Acetate/Hexanes) or short-plug flash chromatography (DCM:MeOH 9:1) to yield pure 2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol.

In-Process Quality Control (QC) & Troubleshooting

To ensure a self-validating workflow, monitor the following critical parameters during the synthesis:

Table 2: Quality Control & Self-Validation Checkpoints

| Phase | Analytical Target | Expected Observation | Mechanistic Causality / Corrective Action |

| Iodine Addition | H2 Gas Evolution | Controlled, steady bubbling. | Causality: H2 is a direct byproduct of B2H6 generation. Action: If frothing is excessive, immediately pause I2 addition. |

| Reduction | Reaction Progress | Disappearance of starting material on TLC (Ninhydrin stain). | Causality: Borane quantitatively reduces the carboxylate. Action: If incomplete after 14h, add 0.5 eq NaBH4/I2 . |

| Quenching | Excess Hydride | Vigorous bubbling upon MeOH addition. | Causality: MeOH reacts with residual BH3 to form volatile trimethyl borate. |

| Cleavage | Boron-Amine Bond | Product migrates freely on TLC; absence of B-N signal in 11B NMR. | Causality: NaOH breaks the R-NH2⋅BH3 adduct. Action: If streaking occurs on TLC, extend base reflux time. |

References

-

Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics Source: PubMed Central (PMC) URL:[Link]

-

Kemira Sodium Borohydride NaBH4: An effective reducing agent Source: Ecochem Technical Documentation URL:[Link]

-

Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis Source: PubMed / Analytical Chemistry URL:[Link]

Sources

Application Note: Synthesis of Highly Hindered Chiral Oxazolidinones from 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Scientific Rationale & Mechanistic Insights

The development of robust chiral auxiliaries is a foundational element of asymmetric synthesis. While classic Evans oxazolidinones (derived from valine, phenylglycine, or phenylalanine) provide excellent stereocontrol in propionate aldol additions, they frequently suffer from diminished diastereoselectivity in acetate aldol additions. To overcome this limitation, highly hindered auxiliaries bearing a mesityl (2,4,6-trimethylphenyl) group have been successfully deployed. The bulky mesityl moiety acts as an impenetrable steric shield, effectively blocking one diastereoface and enforcing a highly ordered, chelated transition state during carbon-carbon bond formation (1)[1].

The critical step in preparing this auxiliary is the cyclization of the precursor β-amino alcohol, 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol (mesitylalaninol), into the corresponding oxazolidin-2-one. This transformation requires a carbonyl equivalent. While reagents like diethyl carbonate or urea are frequently used for standard amino alcohols, they demand harsh conditions (refluxing, strong bases) and typically result in poor conversion when applied to sterically encumbered substrates (2)[2].

The Causality of Reagent Selection: To achieve high yields with the mesityl-substituted substrate, triphosgene (bis(trichloromethyl) carbonate) is the reagent of choice. Triphosgene is a crystalline solid that acts as a safe, easily weighable phosgene equivalent (3)[3]. When exposed to a mild amine base, it decomposes to generate phosgene in situ. The primary amine of the hindered amino alcohol rapidly attacks the electrophilic phosgene, forming a highly reactive N-carbamyl chloride intermediate. Because this intermediate is generated directly adjacent to the hydroxyl group, intramolecular cyclization outcompetes intermolecular side reactions, driving the formation of the oxazolidinone ring kinetically at low temperatures.

Mechanistic pathway for the cyclization of mesitylalaninol using triphosgene.

Quantitative Reagent Comparison

The table below summarizes the empirical data driving the selection of triphosgene over alternative cyclization reagents for hindered amino alcohols.

Table 1: Comparison of Cyclization Reagents for Sterically Hindered Amino Alcohols

| Reagent | Equivalents | Base / Additive | Solvent | Temp / Time | Yield (Hindered) | Safety & Handling Profile |

| Triphosgene | 0.36 | Et₃N or DIPEA | CH₂Cl₂ | 0 °C to RT, 3 h | 85 - 95% | High toxicity; requires scrubber, but solid form prevents inhalation risks during weighing. |

| Diethyl Carbonate | 2.0 - 5.0 | K₂CO₃ or NaOMe | Toluene | 110 °C, 12-24 h | 40 - 60% | Low toxicity; safe, but poor conversion for bulky groups due to steric repulsion. |

| Phosgene (Gas) | 1.1 - 1.5 | Et₃N | CH₂Cl₂ | 0 °C to RT, 2 h | 85 - 95% | Extreme toxicity; requires specialized gas manifolds and extensive safety infrastructure. |

| Urea | 1.5 - 2.0 | None | Neat | 130-150 °C, 5 h | < 30% | Safe; requires high heat, often leading to thermal decomposition of sensitive substrates. |

Experimental Protocol: Synthesis of (S)-4-(2,4,6-trimethylbenzyl)oxazolidin-2-one

This protocol is designed as a self-validating system . The reaction progress is visually and analytically confirmed via Thin Layer Chromatography (TLC), where the disappearance of the ninhydrin-active primary amine and the emergence of a UV-active, phosphomolybdic acid (PMA)-staining product spot confirms cyclization. Furthermore, the sequential acidic and basic aqueous washes during workup systematically purge unreacted amine and acidic byproducts, ensuring the mass of the crude isolate accurately reflects the true chemical yield.

Materials and Safety Setup

-

(S)-2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol : 10.0 mmol (Substrate)

-

Triphosgene : 3.6 mmol (0.36 equiv. Note: 1 mole of triphosgene yields 3 moles of phosgene. Using 0.36 equiv delivers ~1.08 equiv of phosgene, ensuring complete conversion while minimizing excess toxic gas).

-

Triethylamine (Et₃N) : 25.0 mmol (2.5 equiv, anhydrous)

-

Dichloromethane (CH₂Cl₂) : 65 mL (Anhydrous)

-

Safety Critical: Triphosgene is highly toxic and moisture-sensitive. All operations must be conducted in a certified fume hood. The reaction flask must be vented through a basic scrubber (e.g., a trap containing 1M NaOH) to neutralize any escaping phosgene gas.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Attach an argon inlet to one neck and connect the other neck to the NaOH scrubber system.

-

Substrate Dissolution: Dissolve 10.0 mmol of (S)-2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol in 50 mL of anhydrous CH₂Cl₂.

-

Base Addition: Inject 25.0 mmol of anhydrous Et₃N into the solution. Stir and cool the mixture to 0 °C using an ice-water bath.

-

Reagent Preparation: In a separate flame-dried vial, dissolve 3.6 mmol of triphosgene in 15 mL of anhydrous CH₂Cl₂.

-

Controlled Addition (Causality Check): Add the triphosgene solution dropwise to the reaction flask over 30–45 minutes via a syringe pump. Why? Slow addition maintains a low steady-state concentration of phosgene, preventing localized exothermic spikes and suppressing the formation of intermolecular urea dimers (4)[4].

-

Cyclization: Upon completion of the addition, remove the ice bath. Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

-

Validation: Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The reaction is complete when the starting material (R_f ~0.1, ninhydrin positive) is entirely consumed, replaced by the oxazolidinone product (R_f ~0.5, UV active, PMA positive).

-

Quenching: Cool the flask back to 0 °C. Carefully add 20 mL of saturated aqueous NH₄Cl dropwise. This safely hydrolyzes any residual phosgene or unreacted triphosgene into CO₂ and HCl (which is neutralized by the remaining Et₃N).

-

Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 × 20 mL). Combine the organic layers and wash sequentially with 1M HCl (20 mL, removes residual Et₃N), saturated NaHCO₃ (20 mL, neutralizes trace acid), and brine (20 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude white solid via flash column chromatography (silica gel, 10% to 30% EtOAc in Hexanes) or recrystallize from hot EtOAc/Hexanes to yield the pure chiral auxiliary.

Step-by-step experimental workflow for the synthesis of mesityl oxazolidinone.

References

- Ferreira, M. et al. (2020). "Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative." National Center for Biotechnology Information (PMC).

- Crimmins, M. T., & Shamszad, M. (2007). "Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries." Organic Letters (ACS Publications).

- Kartika, R. et al. (2021). "A decade review of triphosgene and its applications in organic reactions." National Center for Biotechnology Information (PMC).

- Juaristi, E. et al. (2011). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries." National Center for Biotechnology Information (PMC).

Sources

Application Notes and Protocols for the N-Alkylation of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Authored by: A Senior Application Scientist

Introduction

The N-alkylation of primary amines is a fundamental transformation in organic synthesis, pivotal to the construction of secondary and tertiary amines that are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1] The target molecule, 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol, presents a unique synthetic challenge due to the significant steric hindrance imposed by the mesityl group adjacent to the primary amine. This steric bulk can impede the approach of electrophiles, necessitating carefully optimized reaction conditions to achieve efficient and selective N-alkylation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust protocols for the N-alkylation of this sterically encumbered amino alcohol. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering field-proven insights to navigate the challenges associated with this transformation. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yields and minimizing side-product formation.

Understanding the Challenge: Steric Hindrance in N-Alkylation

The 2,4,6-trimethylphenyl (mesityl) group in the target molecule creates a sterically congested environment around the primary amine. This has several implications for N-alkylation reactions:

-

Reduced Nucleophilicity: The bulky substituent can electronically and sterically diminish the nucleophilicity of the amine, slowing down the rate of reaction.

-

Competitive Reactions: In direct alkylation with alkyl halides, the hindered nature of the amine can make competing elimination reactions of the alkyl halide more favorable.

-

Over-alkylation Control: While generally less of an issue with sterically hindered amines, controlling the reaction to achieve mono-alkylation is still a key consideration.[2]

To overcome these challenges, several strategic approaches can be employed, primarily focusing on reductive amination and direct alkylation under optimized conditions.

Method 1: Reductive Amination - A Versatile Approach

Reductive amination is a powerful and widely used method for the synthesis of amines.[3][4] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5][6] This two-step, one-pot process is often the method of choice for sterically hindered amines due to its efficiency and selectivity.[7][8][9]

The Mechanism and Rationale

The reaction proceeds via two key steps:

-

Imine/Iminium Ion Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the N-alkylated amine.

The choice of reducing agent is critical. Milder reducing agents are preferred as they will not significantly reduce the starting carbonyl compound.

Key Reagents and Their Roles

| Reagent | Role & Rationale |

| Aldehyde/Ketone | The source of the alkyl group to be introduced. A wide variety are commercially available. |

| Reducing Agent | Selectively reduces the imine/iminium ion. Common choices include Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃).[5][10] |

| Solvent | Should be compatible with all reactants and intermediates. Methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE) are common choices.[6] |

| Acid Catalyst (Optional) | A catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation. |

Protocol 1A: N-Benzylation using Sodium Cyanoborohydride

Objective: To synthesize N-benzyl-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol.

Materials:

-

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

-

Benzaldehyde

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Methanol

-

Acetic Acid (Glacial)

-

Saturated aqueous Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol (1.0 equiv) and benzaldehyde (1.1 equiv) in methanol.

-

Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate container, carefully dissolve Sodium Cyanoborohydride (1.5 equiv) in a small amount of methanol. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acids. Work in a well-ventilated fume hood.

-

Slowly add the NaBH₃CN solution to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 1B: N-Isopropylation using Sodium Triacetoxyborohydride

Objective: To synthesize N-isopropyl-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol.

Materials:

-

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

-

Acetone

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred solution of 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol (1.0 equiv) and acetone (2.0 equiv) in DCE, add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualization of the Reductive Amination Workflow

Caption: A general workflow for the reductive amination of the target amino alcohol.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical method for forming C-N bonds. However, for primary amines, this method can suffer from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[2] For the sterically hindered 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol, the rate of the second alkylation is significantly reduced, making mono-alkylation more feasible.

The Mechanism and Rationale

This reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A base is required to neutralize the ammonium salt formed in the reaction, regenerating the free amine for further reaction or to yield the final product.

Protocol 2A: N-Ethylation using Ethyl Iodide

Objective: To synthesize N-ethyl-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol.

Materials:

-

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

-

Ethyl Iodide

-

Potassium Carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, suspend 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol (1.0 equiv) and potassium carbonate (2.0 equiv) in acetonitrile.

-

Add ethyl iodide (1.2 equiv) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and stir overnight. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Visualization of the Direct Alkylation Mechanism

Caption: The SN2 mechanism for the direct N-alkylation of a primary amine.

Method 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

A greener and more atom-economical approach to N-alkylation involves the use of alcohols as alkylating agents, with water as the only byproduct.[11][12][13] This transformation is typically catalyzed by transition metal complexes (e.g., Ru, Ir, Mn) and proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[14][15]

The Mechanism and Rationale

The catalytic cycle can be summarized as follows:

-

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate.

-

Condensation: The in situ generated aldehyde reacts with the amine to form an imine.

-

Hydrogenation: The metal-hydride species then "returns" the hydrogen to the imine, reducing it to the N-alkylated amine and regenerating the active catalyst.

This method avoids the use of stoichiometric organometallic reagents or wasteful activating agents.

Protocol 3A: N-Alkylation with Benzyl Alcohol using a Ruthenium Catalyst

Objective: To synthesize N-benzyl-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol.

Materials:

-

2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

-

Benzyl Alcohol

-

[Ru(p-cymene)Cl₂]₂ (or other suitable Ru catalyst)

-

Potassium tert-butoxide (KOtBu)

-

Toluene (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (2 mol%), potassium tert-butoxide (10 mol%), and anhydrous toluene.

-

Add 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol (1.0 equiv) and benzyl alcohol (1.2 equiv).

-

Heat the reaction mixture to 100-120°C and stir for 24 hours. Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

| Method | Alkylating Agent | Key Reagent(s) | Typical Solvent(s) | Temperature | Key Advantages |

| Reductive Amination | Aldehyde/Ketone | NaBH₃CN or NaBH(OAc)₃ | Methanol, DCE | Room Temp. | High selectivity, mild conditions, broad scope.[3][4] |

| Direct Alkylation | Alkyl Halide | K₂CO₃ or other base | Acetonitrile, DMF | Reflux | Simple procedure, readily available reagents. |

| Borrowing Hydrogen | Alcohol | Transition Metal Catalyst | Toluene | 100-120°C | Atom economical, green, water as byproduct.[12][13] |

Troubleshooting and Expert Insights

-

Low Yields in Reductive Amination: If imine formation is slow, consider adding a dehydrating agent like molecular sieves. Ensure the pH is weakly acidic to promote imine formation without deactivating the amine.

-

Over-alkylation in Direct Alkylation: Use the primary amine as the limiting reagent and a slight excess of the alkylating agent. The steric hindrance of the substrate should naturally disfavor the second alkylation.

-

Catalyst Deactivation in Borrowing Hydrogen: Ensure anhydrous and anaerobic conditions to prevent catalyst poisoning. The choice of ligand for the metal catalyst can also significantly impact its activity and stability.

Conclusion

The N-alkylation of the sterically hindered 2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol can be successfully achieved through several synthetic strategies. Reductive amination offers a reliable and versatile method with mild conditions and high selectivity. Direct alkylation provides a more classical approach that can be effective for mono-alkylation due to the substrate's steric bulk. For a more sustainable and atom-economical process, catalytic N-alkylation using alcohols via the borrowing hydrogen mechanism is an excellent modern alternative. The choice of method will depend on the desired alkyl group, available reagents, and the scale of the reaction. The protocols and insights provided in these application notes serve as a robust starting point for the successful N-alkylation of this challenging yet valuable synthetic building block.

References

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Ranu, B. C., & Dey, S. S. (2026, March 20). Reductive Transformations with Sodium Borohydride and Their Applications. ACS Omega. Retrieved from [Link]

-

Afanasyev, O. I., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron. Retrieved from [Link]

-

Li, X., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Retrieved from [Link]

-

Afanasyev, O. I., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(95), 16976-16979. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-